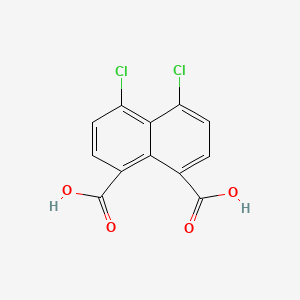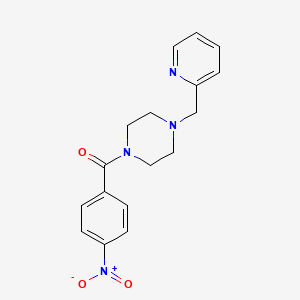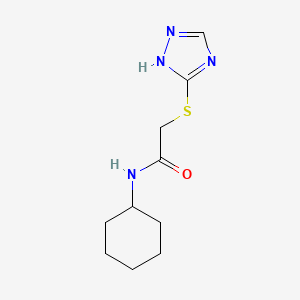
N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide, also known as CPYOA, is a synthetic compound with potential therapeutic applications. It belongs to the class of compounds known as pyrimidine derivatives and has been the subject of extensive research in recent years.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological research, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to have neuroprotective effects and improve cognitive function.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in disease progression. In cancer cells, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to inhibit the Akt/mTOR signaling pathway and induce apoptosis. In inflammation, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines. In neurological disorders, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has been found to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide, including the development of new synthetic methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to evaluate its safety and toxicity in vivo and in clinical trials.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in disease progression. N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis, but it also has some limitations, including its potential toxicity and the need for further research. Future research on N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide should focus on the development of new synthetic methods, investigation of its potential therapeutic applications, and exploration of its mechanism of action.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-pyrimidinyl chloroformate followed by reaction with sodium acetate. Alternatively, it can be synthesized by the reaction of 4-chloroaniline with 2-pyrimidinyloxyacetyl chloride in the presence of a base. Both methods result in the formation of N-(4-chlorophenyl)-2-(2-pyrimidinyloxy)acetamide as a white crystalline solid.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXULIDGZLKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)
![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)
![2-ethoxy-4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5514810.png)